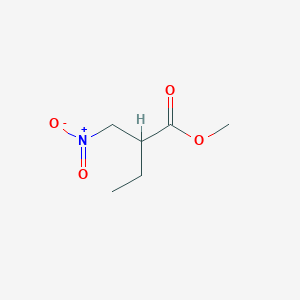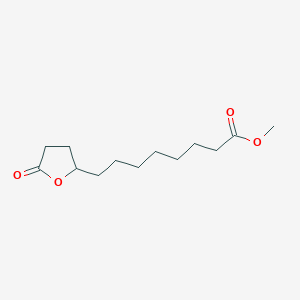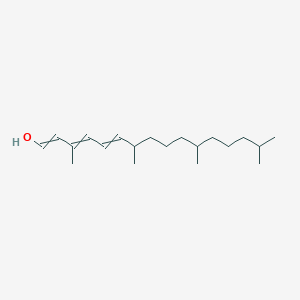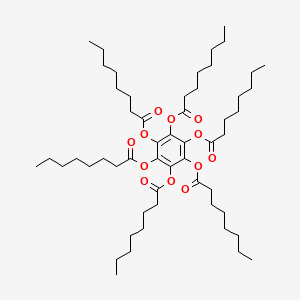![molecular formula C26H22HgS4 B14496262 Bis[bis(phenylsulfanyl)methyl]mercury CAS No. 64148-05-6](/img/structure/B14496262.png)
Bis[bis(phenylsulfanyl)methyl]mercury
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Bis[bis(phenylsulfanyl)methyl]mercury: is an organomercury compound characterized by the presence of two phenylsulfanyl groups attached to a central mercury atom
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of bis[bis(phenylsulfanyl)methyl]mercury typically involves the reaction of mercury(II) chloride with bis(phenylsulfanyl)methane in the presence of a base. The reaction is carried out under an inert atmosphere to prevent oxidation and is usually performed at low temperatures to ensure the stability of the product.
Industrial Production Methods: While there is limited information on the industrial production of this compound, it is likely that similar methods to those used in laboratory synthesis are employed, with adjustments for scale and efficiency.
化学反应分析
Types of Reactions: Bis[bis(phenylsulfanyl)methyl]mercury undergoes various chemical reactions, including:
Oxidation: The phenylsulfanyl groups can be oxidized to sulfoxides or sulfones.
Reduction: The compound can be reduced to form mercury metal and phenylsulfanyl derivatives.
Substitution: The phenylsulfanyl groups can be substituted with other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles such as thiols or amines can be used in substitution reactions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Mercury metal and phenylsulfanyl derivatives.
Substitution: Various substituted phenylsulfanyl compounds.
科学研究应用
Chemistry: Bis[bis(phenylsulfanyl)methyl]mercury is used as a reagent in organic synthesis, particularly in the formation of carbon-sulfur bonds. It serves as a precursor for the synthesis of other organomercury compounds.
Biology and Medicine: The compound’s potential applications in biology and medicine are still under investigation. Its unique structure may offer insights into the development of new pharmaceuticals or diagnostic tools.
Industry: In industry, this compound may be used in the production of specialty chemicals and materials. Its ability to form stable complexes with other metals makes it useful in catalysis and material science.
作用机制
The mechanism by which bis[bis(phenylsulfanyl)methyl]mercury exerts its effects involves the interaction of the phenylsulfanyl groups with various molecular targets. These interactions can lead to the formation of stable complexes, which can then participate in further chemical reactions. The mercury atom plays a central role in stabilizing these complexes and facilitating their reactivity.
相似化合物的比较
Bis(phenylsulfanyl)methane: A precursor to bis[bis(phenylsulfanyl)methyl]mercury, used in similar synthetic applications.
Bis(phenylsulfonyl)methane: Similar in structure but with sulfonyl groups instead of sulfanyl groups, leading to different reactivity and applications.
Bis(phenylsulfanyl)mercury: Lacks the additional methyl groups, resulting in different chemical properties.
Uniqueness: this compound is unique due to the presence of both phenylsulfanyl and methyl groups attached to the mercury atom. This combination of functional groups provides a distinct reactivity profile, making it valuable in specific synthetic and research applications.
属性
CAS 编号 |
64148-05-6 |
|---|---|
分子式 |
C26H22HgS4 |
分子量 |
663.3 g/mol |
IUPAC 名称 |
bis[bis(phenylsulfanyl)methyl]mercury |
InChI |
InChI=1S/2C13H11S2.Hg/c2*1-3-7-12(8-4-1)14-11-15-13-9-5-2-6-10-13;/h2*1-11H; |
InChI 键 |
YHCGMUSEJDQQAX-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)SC(SC2=CC=CC=C2)[Hg]C(SC3=CC=CC=C3)SC4=CC=CC=C4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


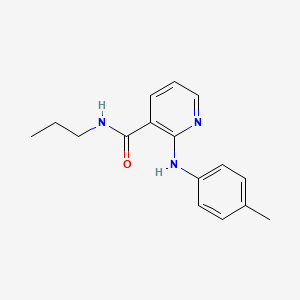
![3-Methyl-1,4-diphenyl-4,5-dihydro-1H-thieno[2,3-c]pyrazole](/img/structure/B14496183.png)
![[[Hydroxy(oxido)phosphoryl]oxy-oxidophosphoryl] phosphate](/img/structure/B14496197.png)

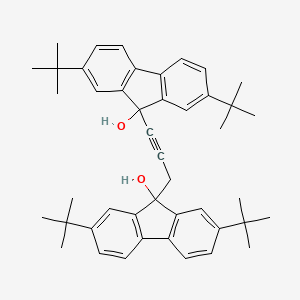
![2-Chloro-1-[3-(2-fluoroethoxy)-4-nitrophenoxy]-4-(methylsulfanyl)benzene](/img/structure/B14496207.png)

